molecular formula C16H17NO4S B6412122 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261936-29-1

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6412122
CAS RN: 1261936-29-1
M. Wt: 319.4 g/mol
InChI Key: LCSQBEGFKUITOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, abbreviated as 4-(3-DMS-P)-3-MBA, is an organic compound that has been used as a reagent in various scientific experiments and research studies. It is a white crystalline solid with a melting point of about 160°C and is soluble in water. The compound has a wide range of applications in both organic and inorganic chemistry, and its use has been steadily increasing in recent years. In

Scientific Research Applications

4-(3-DMS-P)-3-MBA has been used in various scientific research studies. It is used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, and it has been used as a catalyst in the synthesis of polymers. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it has been used in the synthesis of metal complexes and in the synthesis of organic materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-DMS-P)-3-MBA is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between reactants. In addition, it is believed to act as a nucleophile, which can facilitate the formation of covalent bonds between reactants and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-DMS-P)-3-MBA are not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which can affect the metabolism of various compounds. In addition, it has been suggested that the compound can interact with proteins, which can affect the activity of proteins and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-DMS-P)-3-MBA in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of the compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

The possible future directions for the use of 4-(3-DMS-P)-3-MBA in scientific research include its use as a catalyst for the synthesis of organic compounds, its use as an inhibitor of enzymes, its use in the synthesis of pharmaceuticals, and its use in the synthesis of metal complexes. In addition, the compound could be further studied to better understand its biochemical and physiological effects, and its potential applications in other areas of research.

Synthesis Methods

4-(3-DMS-P)-3-MBA is synthesized from the reaction of 4-methylbenzoic acid and 3-N,N-dimethylsulfamoylphenyl in the presence of a base, such as sodium hydroxide. The reaction takes place in an aqueous solution, and the resulting product is a white solid. The reaction is typically carried out at room temperature, and the product can be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-9-13(16(18)19)7-8-15(11)12-5-4-6-14(10-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSQBEGFKUITOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.